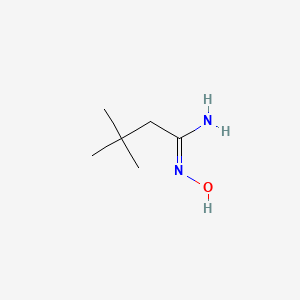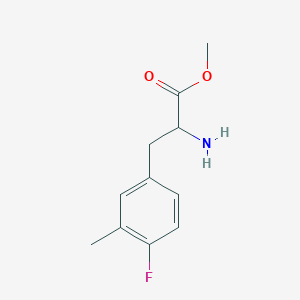
Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate
Descripción general
Descripción
“Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate” is a chemical compound with the molecular formula C11H14FNO2 and a molecular weight of 211.23 . It is also known as "Phenylalanine, 4-fluoro-3-methyl-, methyl ester" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a methyl ester group (COOCH3), an amino group (NH2), a propyl group (C3H7), and a 4-fluoro-3-methylphenyl group .Aplicaciones Científicas De Investigación
Automated Radiopharmaceutical Production
Automated synthesis of radiopharmaceuticals like [11C]CS1P1 for PET imaging of sphingosine-1 phosphate receptor 1 (S1P1) has been developed, highlighting the compound's potential in radiolabeling and imaging applications. This synthesis was performed under cGMP conditions, yielding a product meeting all quality control criteria for human use, indicating its importance in clinical studies and diagnosis (Luo et al., 2019).
Synthesis of Fluorinated Compounds
Research on fluorinated compounds, such as the stereoselective formation and opening of oxirane rings in fluorinated chirons, demonstrates the versatility of methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate in chemical synthesis. These studies contribute to the development of novel synthetic routes and methodologies in organic chemistry, enhancing the understanding of chemo- and stereoselectivity (Arnone et al., 1995).
Imaging Hypoxia in Tumors
The synthesis of radiotracers like [18F]FNT from this compound derivatives showcases the application in PET imaging of hypoxic tumor tissues. This approach, targeting cellular uptake through amino acid transporters, represents a significant advancement in non-invasive cancer diagnostics and the evaluation of tumor hypoxia (Malik et al., 2012).
Enantioseparation Techniques
Studies on the enantioseparation of isomeric compounds using countercurrent chromatography highlight the compound's role in chiral discrimination and separation sciences. This research provides insights into the influence of methyl group substitution on benzene rings in enantiorecognition, contributing to the field of analytical chemistry and chiral drug development (Jin et al., 2020).
Antitumor Activities
The synthesis and evaluation of derivatives for antitumor activities illustrate the potential of this compound in medicinal chemistry and oncology. By exploring different configurations and their effects on anti-tumor activities, this research contributes to the development of new cancer therapies, showcasing the compound's relevance in drug discovery (Jing, 2011).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-7-5-8(3-4-9(7)12)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRKYNWOLZMJPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C(=O)OC)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



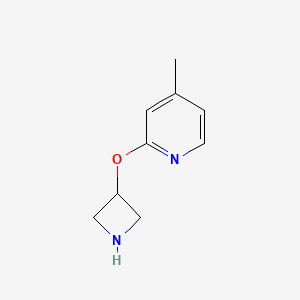
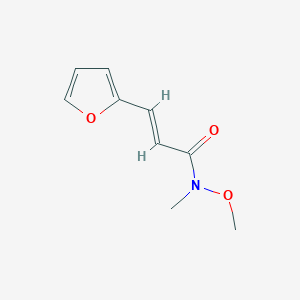

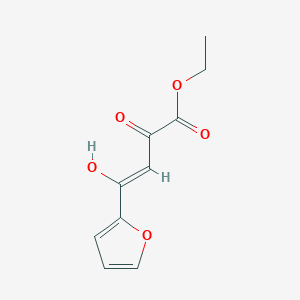

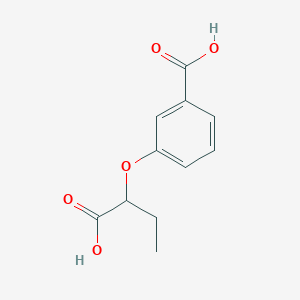
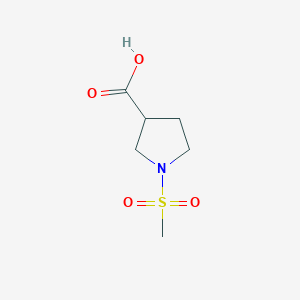

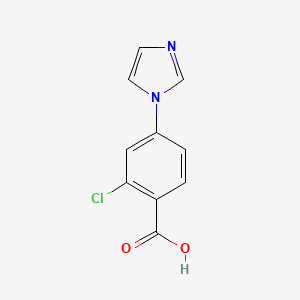
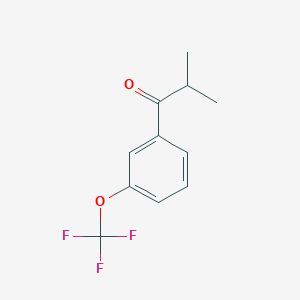
![2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one](/img/structure/B3098805.png)


